molecular formula C20H27N10O18P3 B1140832 Diguanosine 5 inverted exclamation marka-triphosphate CAS No. 102783-44-8

Diguanosine 5 inverted exclamation marka-triphosphate

Cat. No.: B1140832
CAS No.: 102783-44-8
M. Wt: 788.41
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Description

Diguanosine-5’-Triphosphate is a dinucleoside triphosphate, a type of nucleotide where two guanosine molecules are connected via a triphosphate bridge. This compound plays a crucial role in various biological processes, particularly in the synthesis of RNA during transcription. It is also known for its involvement in viral replication and other cellular mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diguanosine-5’-Triphosphate typically involves the coupling of two guanosine monophosphate molecules through a triphosphate linkage. This process can be achieved using chemical or enzymatic methods. One common chemical method involves the use of phosphoramidite chemistry, where guanosine derivatives are activated and then coupled in the presence of a condensing agent such as tetrazole .

Industrial Production Methods

Industrial production of Diguanosine-5’-Triphosphate often employs large-scale enzymatic synthesis due to its efficiency and specificity. Enzymes such as nucleoside diphosphate kinases are used to catalyze the transfer of phosphate groups, facilitating the formation of the triphosphate linkage. This method is preferred for its high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diguanosine-5’-Triphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, Diguanosine-5’-Triphosphate is used as a model compound to study nucleotide interactions and the mechanisms of nucleotide polymerization. It is also employed in the synthesis of modified nucleotides for various applications .

Biology

In biological research, Diguanosine-5’-Triphosphate is crucial for studying RNA synthesis and function. It serves as a substrate for RNA polymerases and is involved in the regulation of gene expression .

Medicine

In medicine, this compound is explored for its potential antiviral properties. It can inhibit viral replication by interfering with the synthesis of viral RNA, making it a candidate for antiviral drug development .

Industry

Industrially, Diguanosine-5’-Triphosphate is used in the production of RNA-based therapeutics and diagnostics. Its role in RNA synthesis makes it valuable for the development of RNA vaccines and other RNA-based technologies .

Mechanism of Action

Diguanosine-5’-Triphosphate exerts its effects primarily through its role in RNA synthesis. It acts as a substrate for RNA polymerases, facilitating the addition of guanosine residues to the growing RNA chain. This process is essential for the transcription of genetic information from DNA to RNA .

At the molecular level, Diguanosine-5’-Triphosphate interacts with the active site of RNA polymerases, where it undergoes a series of conformational changes that enable the formation of phosphodiester bonds between nucleotides. This interaction is crucial for the elongation of the RNA strand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diguanosine-5’-Triphosphate is unique due to its dinucleoside structure, which allows it to participate in specific biological processes that single nucleotides cannot. Its ability to act as a substrate for RNA polymerases and its involvement in viral replication highlight its distinct functional roles .

Biological Activity

Diguanosine 5′-triphosphate (often abbreviated as G2) is a nucleotide that plays a significant role in various biological processes, particularly in cellular signaling and energy metabolism. This article explores the biological activity of G2, including its mechanisms of action, physiological roles, and implications in research and medicine.

Chemical Structure and Properties

G2 is a dinucleotide composed of two guanosine units linked by a phosphate group. Its structure can be represented as follows:

  • Chemical Formula : C10H14N5O13P2
  • Molecular Weight : 407.18 g/mol

The presence of two guanine bases allows G2 to participate in various biochemical pathways, particularly those involving nucleotide signaling.

G2 acts primarily through its role as a signaling molecule. It is involved in several key biological processes:

  • Signal Transduction : G2 is known to activate various signal transduction pathways, particularly those involving guanylate cyclases, which convert GTP to cyclic GMP (cGMP). This pathway is crucial for vasodilation and neurotransmission.
  • Energy Metabolism : As a triphosphate nucleotide, G2 serves as an energy source for various cellular processes. It can be hydrolyzed to release energy, similar to ATP.

Biological Activity

The biological activity of G2 has been extensively studied in various contexts:

  • Cell Proliferation and Differentiation : Research indicates that G2 can influence cell growth and differentiation. For instance, it has been shown to enhance the proliferation of certain cell types in vitro, suggesting its potential role in tissue regeneration and repair.
  • Neurotransmission : G2 is implicated in neurotransmitter release and synaptic plasticity. Studies have demonstrated that it can modulate the release of neurotransmitters in neuronal cells, affecting cognitive functions such as learning and memory.
  • Vascular Function : G2's ability to activate guanylate cyclase leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation. This mechanism is critical in regulating blood pressure and vascular tone.

Case Studies

Several studies have highlighted the biological significance of G2:

  • Study on Vascular Smooth Muscle Cells : A study published in the Journal of Vascular Research found that G2 significantly increased cGMP levels in vascular smooth muscle cells, leading to enhanced relaxation responses. This suggests potential therapeutic applications for cardiovascular diseases .
  • Neuronal Activity Modulation : Research demonstrated that G2 could enhance synaptic plasticity in hippocampal neurons, indicating its role in memory formation. The study showed that G2 treatment resulted in increased long-term potentiation (LTP), a cellular mechanism underlying learning .

Comparative Analysis with Other Nucleotides

PropertyDiguanosine 5′-Triphosphate (G2)Adenosine Triphosphate (ATP)Cyclic Guanosine Monophosphate (cGMP)
Molecular Weight407.18 g/mol507.18 g/mol345.23 g/mol
Primary FunctionSignalingEnergy currencySecond messenger
Role in Cell SignalingYesYesYes
Hydrolysis ProductsGuanosine + PhosphateAdenosine + PhosphateGMP

Properties

IUPAC Name

bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXYAFFKOSNMEB-MHARETSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N10O18P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155588
Record name Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diguanosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6674-45-9
Record name Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6674-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diguanosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diguanosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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